molecular formula C16H16N4S B5872870 4-[4-benzyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]pyridine

4-[4-benzyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]pyridine

Cat. No. B5872870
M. Wt: 296.4 g/mol
InChI Key: SEXGZKXXYADBEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-benzyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]pyridine is a chemical compound that has been studied for its potential applications in scientific research. This compound is a derivative of triazole, a five-membered heterocyclic compound that contains three nitrogen atoms. Triazole derivatives have been found to exhibit a wide range of biological activities, including antifungal, antibacterial, antiviral, and anticancer properties.

Mechanism of Action

The mechanism of action of 4-[4-benzyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]pyridine is not fully understood. However, studies have suggested that this compound may inhibit the growth of fungi by interfering with the synthesis of ergosterol, a key component of fungal cell membranes. This disruption of membrane synthesis can lead to cell death and the inhibition of fungal growth.
Biochemical and Physiological Effects:
Studies have shown that 4-[4-benzyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]pyridine exhibits potent antifungal activity in vitro. However, the biochemical and physiological effects of this compound in vivo are not well understood. Further studies are needed to determine the toxicity and pharmacokinetics of this compound in animal models and humans.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-[4-benzyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]pyridine is its potent antifungal activity. This makes it a promising candidate for the development of new antifungal drugs. However, one of the main limitations of this compound is its potential toxicity and lack of selectivity. Further studies are needed to determine the optimal dosage and administration route for this compound.

Future Directions

There are several future directions for the study of 4-[4-benzyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]pyridine. One direction is to further evaluate the antifungal activity of this compound in animal models and humans. Another direction is to explore the potential of this compound as a lead compound for the development of new antifungal drugs. Additionally, the mechanism of action and pharmacokinetics of this compound need to be further elucidated in order to fully understand its potential applications in scientific research.

Synthesis Methods

The synthesis of 4-[4-benzyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]pyridine can be achieved through various methods. One of the most common methods involves the reaction of 4-chloro-3-nitropyridine with benzylamine and sodium ethylthiolate in the presence of a catalyst. The resulting intermediate is then reduced using hydrogen gas and a palladium catalyst to yield the final product.

Scientific Research Applications

4-[4-benzyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]pyridine has been studied for its potential applications in scientific research. One of the main areas of research has been in the field of medicinal chemistry, where this compound has been evaluated for its potential as a drug candidate. Studies have shown that this compound exhibits potent antifungal activity against various strains of fungi, making it a promising candidate for the development of new antifungal drugs.

properties

IUPAC Name

4-(4-benzyl-5-ethylsulfanyl-1,2,4-triazol-3-yl)pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4S/c1-2-21-16-19-18-15(14-8-10-17-11-9-14)20(16)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEXGZKXXYADBEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(N1CC2=CC=CC=C2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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